![molecular formula C17H18FNO5S B2467086 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034606-67-0](/img/structure/B2467086.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure would likely show the aromaticity of the benzodioxin and benzene rings, the polarity of the sulfonamide group, and the potential for hydrogen bonding due to the hydroxyethyl group .Chemical Reactions Analysis
The compound could potentially undergo reactions at the sulfonamide group, such as hydrolysis or substitution . The hydroxyethyl group could also potentially be deprotonated under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the sulfonamide and hydroxyethyl groups could increase solubility in water, while the aromatic rings could increase lipophilicity .Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-inflammatory Applications
Research has highlighted the significance of sulfonamide derivatives, particularly those with fluorine substitutions, in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom in such compounds has been shown to preserve COX-2 potency and notably increase selectivity between COX-1 and COX-2 enzymes. This characteristic has led to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the potential treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Properties
Sulfonamide derivatives bearing the benzodioxane moiety have been explored for their antibacterial potential and have shown potent therapeutic potential against various Gram-negative and Gram-positive strains. This research avenue has been extended to anticancer applications, where certain sulfonamide compounds have demonstrated significant inhibitory activity against cancer cell lines, suggesting their potential utility as anticancer agents (Abbasi et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Further studies on sulfonamide derivatives have extended to their role as enzyme inhibitors, particularly targeting enzymes like carbonic anhydrase (CA) and kynurenine 3-hydroxylase. Such inhibitors have shown potential in treating conditions like glaucoma, edema, and certain neurological disorders by modulating enzyme activity. The specificity of these compounds towards different enzyme isoforms highlights their therapeutic promise (Gul et al., 2016).
Antimicrobial and Antibacterial Efficacy
The synthesis of new N-substituted sulfonamides with a focus on benzodioxane moieties has also revealed significant antimicrobial and antibacterial efficacy. Such compounds have been synthesized and tested against a range of microbial strains, showing strong activity and potential as novel antimicrobial agents (Abbasi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-10-14(20)12-2-4-15-16(9-12)24-7-6-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGNKSFAMZMXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)
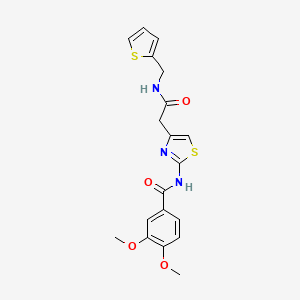
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

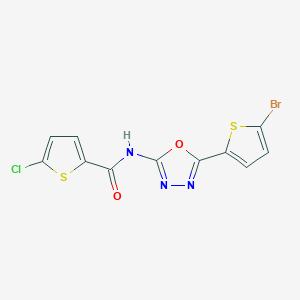
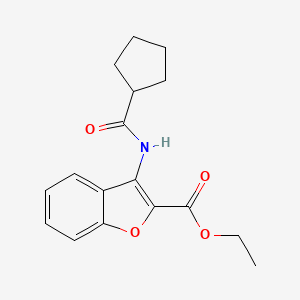

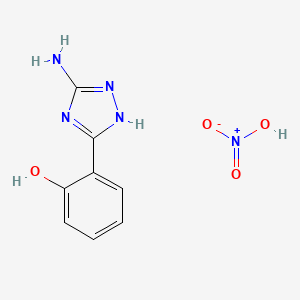

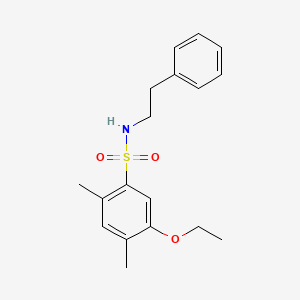
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)